Afzelechin-(4alpha->8)-epiafzelechin
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of Afzelechin-(4alpha→8)-epiafzelechin is characterized by a complex three-dimensional structure that reflects the joining of two distinct flavan-3-ol units through a carbon-carbon bond. The compound possesses the molecular formula C30H26O10 with a molecular weight of 546.5 grams per mole, as confirmed through high-resolution mass spectrometry analysis. The specific linkage pattern involves the C-4 position of the afzelechin unit connecting to the C-8 position of the epiafzelechin unit in an alpha configuration, creating a rigid interflavanoid bond that significantly influences the overall molecular conformation.
The stereochemical configuration of this biflavonoid is particularly complex due to the presence of multiple chiral centers within both constituent units. The afzelechin moiety maintains the characteristic (2R,3S) configuration, while the epiafzelechin unit exhibits the (2R,3R) stereochemical arrangement. This specific combination of stereoisomers creates a unique spatial arrangement that affects both the physical properties and potential biological activities of the compound. The alpha linkage orientation further constrains the molecular flexibility, resulting in a relatively rigid structure compared to other flavonoid dimers.
Structural analysis reveals that the compound contains eight hydroxyl groups distributed across both flavonoid units, contributing to its hydrophilic character and potential for hydrogen bonding interactions. The hydroxylation pattern includes positions 3, 5, and 7 on the A-ring systems and position 4' on the B-rings of both constituent units. This specific hydroxylation pattern distinguishes Afzelechin-(4alpha→8)-epiafzelechin from other proanthocyanidin dimers and influences its chemical reactivity and stability under various conditions.
Structure
2D Structure
Properties
Molecular Formula |
C30H26O10 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2R,3R)-2-(4-hydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2/t22-,26+,27+,28-,29-/m1/s1 |
InChI Key |
JESPWQGCCOLVKQ-VUGKQVTMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Properties
One of the most notable applications of Afzelechin-(4alpha->8)-epiafzelechin is its antiviral activity. A study demonstrated that this compound extracted from Cassia javanica effectively inhibits the replication of herpes simplex virus type 2 (HSV-2). The research utilized XTT and plaque reduction assays to evaluate its efficacy, revealing an IC50 value of approximately 83.8 µM. The compound was shown to interfere with HSV-2 at multiple stages, including preventing viral penetration and inhibiting replication during the late stages of the virus's life cycle .
Antioxidant Activity
Afzelechin-(4alpha->8)-epiafzelechin also exhibits significant antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential use in dietary supplements aimed at enhancing overall health and preventing chronic diseases associated with oxidative damage. The compound's antioxidant capacity is attributed to its structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) .
Food Preservation
In food science, Afzelechin-(4alpha->8)-epiafzelechin is being investigated for its potential as a natural preservative due to its antioxidant properties. It can be incorporated into food packaging materials to enhance the shelf life of products by reducing oxidation. Studies have shown that films made from biopolymers infused with catechins, including Afzelechin, exhibit favorable diffusion kinetics, indicating their effectiveness in maintaining food quality .
Anti-inflammatory Effects
Research has indicated that flavan-3-ols like Afzelechin-(4alpha->8)-epiafzelechin possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases. By modulating inflammatory pathways, these compounds may help reduce the risk or severity of conditions such as arthritis and cardiovascular diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Monomer Substitution: Guibourtinidol-containing analogs (e.g., guibourtinidol-(4α→8)-afzelechin) exhibit distinct antioxidant profiles due to their 3′,4′-dihydroxy groups, unlike afzelechin’s 4′-hydroxy substitution .
Antiviral Activity
Anticancer Activity
- Epiafzelechin (monomer): Induces G0/G1 cell cycle arrest in osteosarcoma MG-63 cells via Akt/GSK-3β pathway inhibition .
Antioxidant and Anti-inflammatory Effects
- Afzelechin-(4α→8)-epiafzelechin: Limited direct data, but related dimers like procyanidin B2 (COX inhibition) suggest shared mechanisms .
- (-)-Epiafzelechin (monomer): Acts as a COX inhibitor with bone-protective effects in murine models .
Mechanistic Divergence
- Viral Entry vs. Replication : Afzelechin-(4α→8)-epiafzelechin blocks HSV-2 at both entry and late stages, whereas guibourtinidol analogs target fusion without affecting receptor binding .
- Cell Cycle vs. Apoptosis: Dimeric forms (e.g., Afzelechin-(4α→8)-epiafzelechin) primarily induce apoptosis, while monomers like epiafzelechin focus on cell cycle arrest .
Research Findings and Data Tables
Table 1: Antiviral Activity of Selected Flavan-3-ol Dimers
Table 2: Anticancer Activity Comparison
Preparation Methods
Catalyzed Coupling Reactions
The synthesis of Afzelechin-(4alpha->8)-epiafzelechin typically involves the controlled coupling of monomeric flavan-3-ols such as afzelechin and epiafzelechin units. Key aspects include:
- Catalysts: Lewis acids such as boron trifluoride or titanium tetrachloride are used to catalyze the formation of the interflavanoid bond, enhancing yield and selectivity.
- Reaction Conditions: Temperature, pH, and reaction time are carefully controlled to favor the (4α→8) linkage over other possible bonds.
- Stereochemical Control: The alpha configuration at carbon 4 is critical for the biological activity and is maintained through selective reaction conditions.
Oxidative and Reductive Coupling of Protected Monomers
A patented method describes the preparation of catechin and epicatechin dimers, including (4→8) linked compounds, by oxidative or reductive coupling of protected monomers:
- Protection of Hydroxyl Groups: Protecting groups are used to prevent side reactions and direct the coupling to desired positions.
- Coupling Mechanism: Oxidative coupling involves the formation of radical intermediates that couple selectively at the 4 and 8 positions.
- Purification: The dimers are purified by chromatographic techniques to isolate the desired stereoisomer.
This approach allows the synthesis of rare or novel dimers with specific linkages, including Afzelechin-(4alpha->8)-epiafzelechin, which is otherwise difficult to isolate in high purity from natural sources.
Formulation for Biological Studies
For in vivo and in vitro studies, Afzelechin-(4alpha->8)-epiafzelechin is formulated to ensure bioavailability and stability:
- DMSO Master Liquid: The compound is first dissolved in DMSO at a high concentration.
- Co-solvent Addition: PEG300 and Tween 80 are added sequentially to improve solubility and reduce toxicity.
- Final Dilution: The solution is diluted with water or corn oil depending on the administration route.
- Quality Control: Clarity and homogeneity are checked after each step to ensure a stable formulation suitable for animal studies.
Summary Table: Preparation Methods Overview
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solvent Stock Solution Preparation | Sequential dissolution in DMSO, PEG300, Tween 80, water/corn oil | Simple, reproducible for biological assays | Limited to solution preparation, not synthesis |
| Lewis Acid-Catalyzed Synthesis | Use of BF3 or TiCl4 catalysts; controlled stereochemistry | High selectivity for (4α→8) linkage; scalable | Requires careful control of conditions |
| Oxidative/Reductive Coupling of Protected Monomers | Protection strategy; radical coupling; chromatographic purification | Enables synthesis of rare dimers; stereochemical control | Multi-step, complex purification |
Research Findings and Analytical Data
- Molecular Weight: 546.5 g/mol
- Molecular Formula: C30H26O10
- IUPAC Name: 2-(4-hydroxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
- Biological Activity: The compound exhibits strong antioxidant activity by scavenging free radicals and inhibiting reactive oxygen species, making it valuable for research in oxidative stress and inflammation.
Q & A
Q. How can researchers ensure reproducibility of Afzelechin-(4alpha->8)-epiafzelechin studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols in repositories like Protocols.io . Include raw data (e.g., NMR FID files, HPLC chromatograms) as supplementary material. Use standardized units (e.g., μM for IC₅₀ values) and report error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
